

An In-depth Technical Guide to the Chemical Properties and Structure of Metamitron

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Compound of Interest

Compound Name: Metamitron

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Introduction

Metamitron is a selective systemic herbicide belonging to the triazinone chemical class.^[1] First introduced in the 1970s, it is primarily used for the pre- and post-emergence control of grass and broad-leaved weeds in sugar beet and fodder beet cultivation.^{[1][2]} Its mode of action involves the inhibition of photosynthesis.^[3] This guide provides a detailed overview of the chemical properties, structure, mechanism of action, and analytical protocols related to **metamitron** for a scientific audience.

Chemical Structure and Identification

Metamitron is a derivative of 1,2,4-triazin-5(4H)-one, substituted with an amino group at position 4, a methyl group at position 3, and a phenyl group at position 6.^[3] This structure is fundamental to its herbicidal activity.

Caption: 2D Chemical Structure of **Metamitron**.

Key identifiers for **metamitron** are summarized below.

Identifier	Value
IUPAC Name	4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
CAS Number	41394-05-2
Chemical Formula	C ₁₀ H ₁₀ N ₄ O
SMILES	<chem>CC1=NN=C(C(=O)N1N)C2=CC=CC=C2</chem>
InChI	InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
InChIKey	VHCNQE UWZYOA EV-UHFFFAOYSA-N

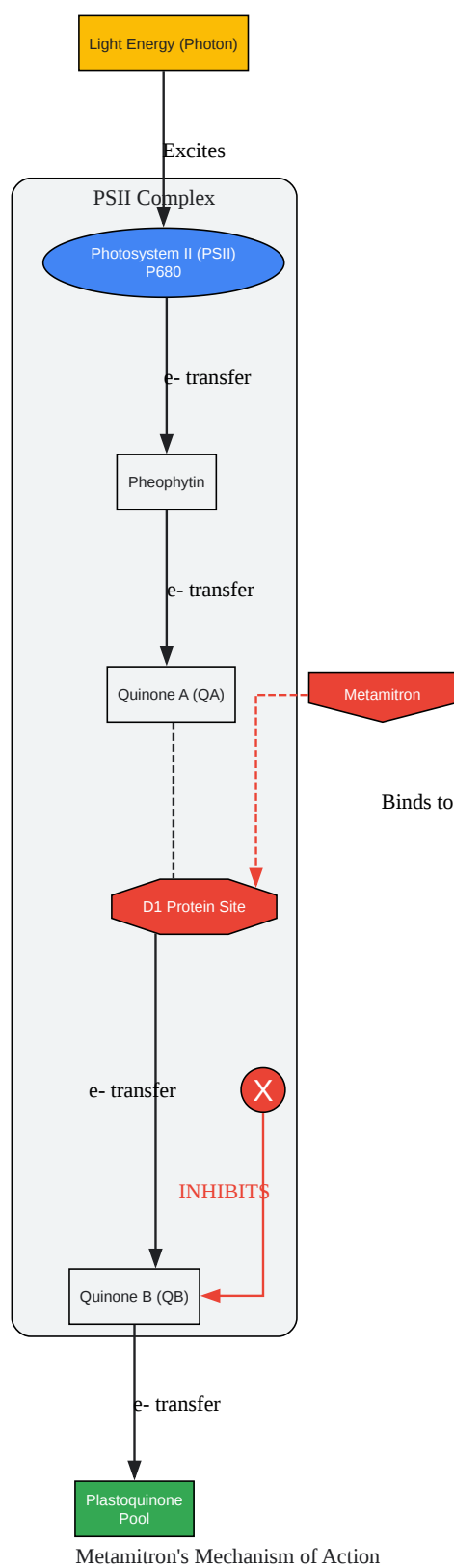
Physicochemical Properties

The physical and chemical properties of **metamitron** dictate its environmental fate, solubility, and biological interactions. These quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	202.21 g/mol	
Appearance	Colorless to yellow crystals	
Melting Point	165-170 °C	
Boiling Point	336-340.33 °C (estimate)	
Density	600 kg/m ³	
Vapor Pressure	8.6 x 10 ⁻⁷ Pa (at 20 °C)	
Water Solubility	1700 - 1800 mg/L (at 20 °C)	
Solubility in Organic Solvents (at 20°C)	Dichloromethane: 33,000 mg/LMethanol: 23,000 mg/LToluene: 2,800 mg/LIsopropanol: 5,700 mg/L	
Log P (Octanol-Water Partition Coefficient)	0.83	
pKa	2.9	

Mechanism of Action: Photosystem II Inhibition

Metamitron's herbicidal activity stems from its role as a Photosystem II (PSII) inhibitor. It disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex. This binding action blocks the transfer of electrons from quinone A (Q_a) to quinone B (Q_e), effectively halting the light-dependent reactions of photosynthesis. The blockage leads to a buildup of highly energetic molecules, causing oxidative stress and subsequent cell death in susceptible plants.



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Caption: Inhibition of electron transport in Photosystem II by **Metamitron**.

Experimental Protocols

Synthesis of Metamitron

The synthesis of **metamitron** can be achieved via the cyclodehydration of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine. Several patented methods exist, with variations in solvents, catalysts, and reaction conditions. A general representative protocol is outlined below.

Objective: To synthesize **metamitron** through cyclodehydration.

Materials:

- 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine (starting material)
- Ethanol (solvent)
- Anhydrous sodium acetate or sodium benzoate (water absorbent/catalyst)
- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional to improve reaction time)
- Reaction flask with reflux condenser and thermometer
- Heating mantle
- Filtration apparatus

Methodology:

- **Reaction Setup:** In a 500 mL reaction flask equipped with a reflux condenser and thermometer, add 44g (0.2 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 200 mL of ethanol, and 14.4g (0.1 mol) of anhydrous sodium benzoate.
- **Catalyst Addition (Optional):** Add 2g of tetrabutylammonium bromide as a phase-transfer catalyst.
- **Cyclodehydration:** Heat the mixture to reflux (approximately 80 °C) and maintain this temperature for 6-8 hours.

- **Reaction Monitoring:** Monitor the reaction progress by sampling and analyzing via High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material exceeds 99%.
- **Crystallization and Isolation:** After the reaction is complete, cool the mixture to below 0 °C to induce crystallization of the product.
- **Purification:** Filter the resulting solid precipitate. Wash the filter cake with cold water and/or ethanol to remove impurities.
- **Drying:** Dry the purified solid product to obtain **metamitron**. The expected yield is typically high, often exceeding 90%.

Determination of Metamitron in Soil by RP-HPLC

This protocol describes a validated method for the quantitative analysis of **metamitron** residues in soil samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Objective: To extract and quantify **metamitron** from soil samples.

Materials and Equipment:

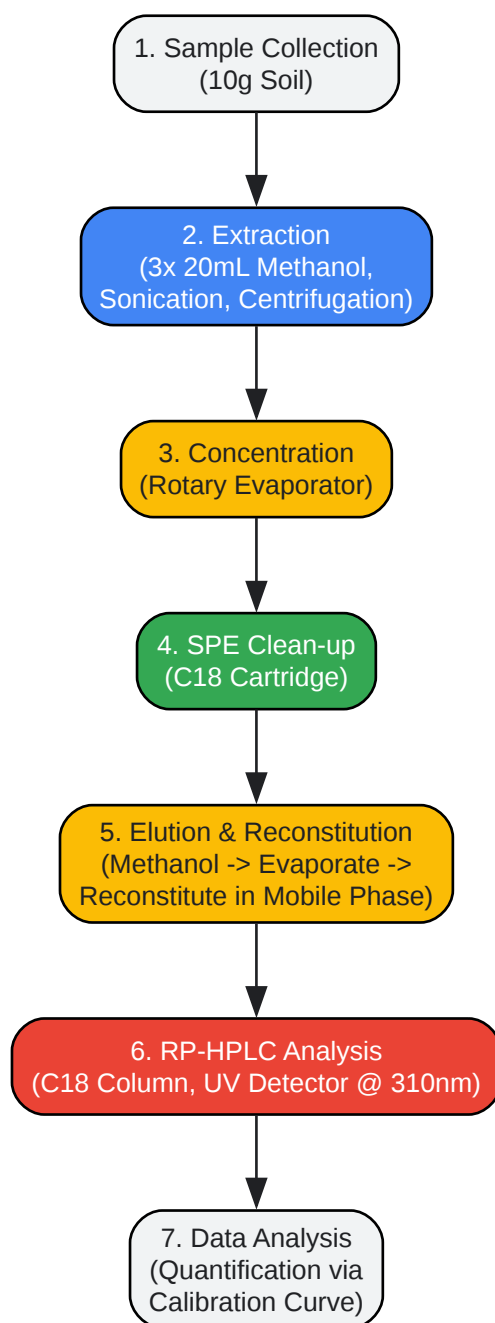
- **HPLC System:** Isocratic pump, UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- **Reagents:** Methanol (HPLC grade), Water (HPLC grade), **Metamitron** analytical standard.
- **Sample Preparation:** Solid Phase Extraction (SPE) cartridges (C18), rotary evaporator, centrifuge, vortex mixer.

Methodology:

- **Sample Extraction:**
 - Weigh 10 g of air-dried, sieved soil into a centrifuge tube.
 - Add 20 mL of methanol.

- Vortex for 2 minutes and sonicate for 15 minutes.
- Centrifuge at 5000 rpm for 10 minutes.
- Decant the supernatant into a clean flask. Repeat the extraction process twice more with fresh methanol.
- Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.
- Sample Clean-up (SPE):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the 2 mL concentrated extract (reconstituted in the mobile phase if necessary) onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove polar interferences.
 - Elute the **metamitron** from the cartridge with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
- HPLC Analysis:
 - Mobile Phase: Methanol:Water (70:30, v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 310 nm.
 - Injection Volume: 20 µL.
 - Quantification: Create a calibration curve using **metamitron** analytical standards of known concentrations. Quantify the **metamitron** in the sample by comparing its peak area to the

calibration curve. The retention time for **metamitron** is approximately 3.8-4.4 minutes under these conditions.



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Caption: Workflow for the analysis of **Metamitron** in soil by RP-HPLC.

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